molecular formula C19H21N5O2 B11234528 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11234528
M. Wt: 351.4 g/mol
InChI Key: GRXOHULMBTVADV-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and cinnoline moieties Benzimidazole is known for its broad range of chemical and biological properties, while cinnoline derivatives are often explored for their pharmacological potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole moiety, followed by the synthesis of the cinnoline derivative. The two components are then coupled using a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole or cinnoline derivatives.

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cinnoline derivative may also contribute to the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its combination of benzimidazole and cinnoline moieties, which may result in a synergistic effect on its biological activity. This dual functionality could make it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C19H21N5O2/c1-23-16-9-5-4-8-15(16)21-17(23)11-20-18(25)12-24-19(26)10-13-6-2-3-7-14(13)22-24/h4-5,8-10H,2-3,6-7,11-12H2,1H3,(H,20,25)

InChI Key

GRXOHULMBTVADV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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